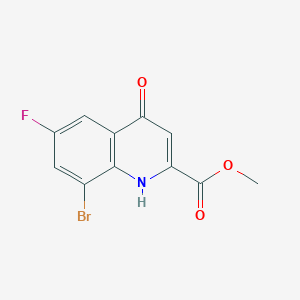

Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Übersicht

Beschreibung

Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H7BrFNO3 and its molecular weight is 300.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 442549-68-0) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrFNO₃ |

| Molecular Weight | 300.08 g/mol |

| IUPAC Name | This compound |

| InChI Key | UTKGKDXIUWTKAR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death. This mechanism positions it as a potential candidate for developing new antibiotics against resistant bacterial strains.

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit significant antibacterial properties. This compound has shown promising results in vitro against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Escherichia coli | 0.125 mg/mL |

| Klebsiella pneumoniae | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.5 mg/mL |

Anticancer Potential

Emerging studies have also explored the anticancer potential of this compound. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific cellular pathways.

Case Study: Apoptosis Induction

In a study evaluating its effects on the MCF-7 breast cancer cell line, this compound demonstrated significant apoptotic activity.

Table 2: Apoptosis Induction in MCF-7 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |

|---|---|---|---|

| Control (Doxorubicin) | 0.08 | 0.68 | 1.52 |

| Methyl Compound | 0.10 | 0.81 | 2.16 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

One of the most significant applications of methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is its use as an antibacterial agent. Research indicates that compounds within the quinoline family exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains. Specifically, studies have demonstrated that this compound exhibits strong in vitro activity against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial DNA synthesis and function. The presence of the fluorine and bromine substituents enhances its binding affinity to bacterial enzymes involved in nucleic acid synthesis, making it a potential candidate for developing new antibiotics .

Research Applications

Proteomics Research

this compound is also utilized in proteomics for the study of protein interactions and functions. Its ability to modify proteins selectively allows researchers to investigate various biological processes at the molecular level . This application is particularly valuable in drug discovery and development, where understanding protein behavior can lead to the identification of new therapeutic targets.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactivity can be harnessed to develop derivatives with enhanced biological activity or altered pharmacokinetic properties . The ability to modify its structure opens avenues for creating tailored compounds for specific therapeutic needs.

Material Science

Development of Functional Materials

There is growing interest in the incorporation of quinoline derivatives into materials science. This compound can be used in the synthesis of functionalized polymers or nanomaterials that exhibit unique optical or electronic properties . Such materials have potential applications in sensors, drug delivery systems, and as components in electronic devices.

Case Studies

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C-8 Bromine

The bromine atom at position 8 serves as a reactive site for nucleophilic substitution. This reaction is pivotal for introducing diverse substituents:

Example Reaction:

Reaction with amines under catalytic conditions yields derivatives with enhanced biological activity. For instance:

Key Conditions:

-

Catalysts: Palladium catalysts (e.g., Pd/C) or copper(I) iodide .

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO).

Table 1: Substitution Reactions at C-8 Bromine

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation:

Suzuki-Miyaura Coupling:

Reaction with aryl boronic acids forms biaryl derivatives:

Buchwald-Hartwig Amination:

Coupling with secondary amines introduces amino groups:

Key Findings:

-

Yields range from 50–85% depending on steric and electronic factors of reactants .

-

Microwave irradiation reduces reaction times from hours to minutes.

Hydrolysis of the Methyl Ester

The methyl ester at position 2 undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further derivatization:

Conditions:

-

Acidic Hydrolysis: 6M HCl, reflux, 6–12 h.

-

Basic Hydrolysis: NaOH/EtOH, room temperature, 24 h.

Impact of Substituents:

The electron-withdrawing fluorine at C-6 accelerates hydrolysis kinetics compared to non-fluorinated analogues.

Reduction and Oxidation Reactions

Reduction of the Keto Group:

The 4-oxo group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄:

Oxidation:

The dihydroquinoline ring oxidizes to a fully aromatic quinoline under strong oxidizing agents (e.g., KMnO₄).

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via halogen-exchange reactions:

Fluorination:

Chlorination:

Similar reactions with KCl yield 8-chloro derivatives.

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles. For example, treatment with hydrazine forms pyrazolo[3,4-b]quinoline derivatives.

Key Factors Influencing Reactivity

-

Electronic Effects:

-

Steric Effects:

-

Solvent Effects:

Eigenschaften

IUPAC Name |

methyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO3/c1-17-11(16)8-4-9(15)6-2-5(13)3-7(12)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKGKDXIUWTKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674513 | |

| Record name | Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442549-68-0 | |

| Record name | Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.